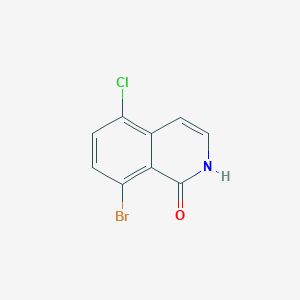

8-Bromo-5-chloroisoquinolin-1(2H)-one

Description

Significance of Isoquinolinone Derivatives in Organic and Medicinal Chemistry Research

Isoquinolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered immense attention in drug discovery and development. nih.govwisdomlib.org The isoquinolinone core is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the discovery of isoquinolinone derivatives with a wide spectrum of pharmacological activities. wisdomlib.org

Research has demonstrated that these compounds can exhibit potent biological effects, including:

Anticancer Activity: Many isoquinolinone derivatives have been investigated as antitumor agents, showing the ability to inhibit the proliferation of cancer cells. wisdomlib.orgnih.gov

Antimicrobial Properties: The scaffold has been successfully modified to produce compounds effective against various bacterial and fungal strains. nih.govwisdomlib.org

Anti-inflammatory Effects: Certain derivatives have shown promise in modulating inflammatory pathways. nih.govwisdomlib.org

Enzyme Inhibition: The rigid structure of the isoquinolinone ring makes it an ideal candidate for designing specific enzyme inhibitors, such as for poly(ADP-ribose)polymerase (PARP). researchgate.net

This diverse bioactivity makes the isoquinolinone skeleton a valuable starting point for the synthesis of novel therapeutic agents. nih.govresearchgate.net

Overview of Halogenation Strategies for Heterocyclic Systems

Halogenation is a powerful tool in chemical synthesis used to modify the electronic properties, lipophilicity, and metabolic stability of a molecule. For heterocyclic systems like isoquinoline (B145761), several strategies exist to introduce halogen atoms with precision.

Direct halogenation of the isoquinoline ring can be challenging due to the competing reactivity of different positions. Electrophilic substitution is a common method, but regioselectivity can be difficult to control. acs.orgacs.org To overcome this, chemists have developed various techniques:

Dearomatization-Rearomatization: This strategy involves temporarily disrupting the aromaticity of the heterocyclic ring to allow for selective halogenation at a specific position, such as C4, followed by the restoration of the aromatic system. acs.orgacs.org

Directed Halogenation: By introducing a directing group at a particular position (e.g., the 8-position), it is possible to guide the halogenating agent to a specific, otherwise inaccessible, site on the ring system. rsc.orgrsc.org

Synthesis from Halogenated Precursors: A common approach involves using starting materials that already contain the desired halogen atoms and then constructing the isoquinolinone ring around them. This often provides unambiguous control over the final substitution pattern. google.comresearchgate.netorgsyn.org

These methods allow for the synthesis of a diverse array of halogenated heterocycles, enabling systematic studies of how halogen placement affects molecular function.

Research Rationale for Investigating 8-Bromo-5-chloroisoquinolin-1(2H)-one and Analogues

The specific compound, this compound, represents a logical target for chemical and pharmacological investigation. The rationale for its study is built upon several key principles:

Modulation of Biological Activity: The presence of two different halogen atoms (bromine and chlorine) at distinct positions (C8 and C5) on the isoquinolinone core is expected to significantly alter its electronic distribution and steric profile. This di-halogenation pattern provides a unique opportunity to explore potential synergistic or novel biological activities that may not be present in mono-halogenated or non-halogenated analogues. smolecule.com

Synthetic Intermediate: The bromine atom, particularly at the 8-position, can serve as a versatile synthetic handle. It is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of more complex substituents to further explore structure-activity relationships. smolecule.com

Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its analogues are crucial for building a comprehensive understanding of the SAR of this compound class. By systematically varying the halogen type and position, researchers can map out the structural requirements for achieving desired biological effects, such as enhanced potency or selectivity against a specific therapeutic target.

Preliminary research on this class of compounds suggests potential for antimicrobial, anticancer, and neuroprotective effects, making a detailed investigation of specifically substituted analogues like this compound a compelling avenue for further research in medicinal chemistry. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

8-bromo-5-chloro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13) |

InChI Key |

YMLJLIKDVKTSTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CNC2=O)Br |

Origin of Product |

United States |

Advanced Reaction Pathways and Derivatization Strategies of the Halogenated Isoquinolinone Framework

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.org In the 8-bromo-5-chloroisoquinolin-1(2H)-one framework, the lactam carbonyl group acts as a moderate electron-withdrawing group, activating the aromatic ring for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack, as they can delocalize the negative charge. libretexts.org

In this compound, both the C-5 and C-8 positions are activated by the ring system. However, the relative reactivity can be influenced by both electronic and steric factors. Typically, SNAr reactions require harsh conditions (high temperatures and strong nucleophiles) unless the ring is strongly activated. youtube.com The bromine at the C-8 position is generally a better leaving group than chlorine at C-5, but the reaction's regioselectivity can be dependent on the specific nucleophile and reaction conditions employed. Common nucleophiles for this transformation include alkoxides, thiolates, and amines.

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 8-Bromo-5-methoxyisoquinolin-1(2H)-one |

| Thiolate (RS⁻) | Sodium Thiophenolate (NaSPh) | 8-Bromo-5-(phenylthio)isoquinolin-1(2H)-one |

| Amine (R₂NH) | Piperidine | 8-Bromo-5-(piperidin-1-yl)isoquinolin-1(2H)-one |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 5-Azido-8-bromoisoquinolin-1(2H)-one |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound (C-Br > C-Cl) is a significant advantage, enabling selective functionalization at the C-8 position while leaving the C-5 chloro substituent intact for subsequent transformations. fishersci.se

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.selibretexts.org This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids. fishersci.se

For this compound, selective Suzuki-Miyaura coupling is anticipated to occur at the more reactive C-8 position. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity of the scaffold. nih.govrsc.org

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Potential Product (at C-8) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 5-Chloro-8-phenylisoquinolin-1(2H)-one |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 5-Chloro-8-(4-methoxyphenyl)isoquinolin-1(2H)-one |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 5-Chloro-8-(pyridin-3-yl)isoquinolin-1(2H)-one |

| Methylboronic acid | Pd(PCy₃)₂Cl₂ | Cs₂CO₃ | THF | 5-Chloro-8-methylisoquinolin-1(2H)-one |

The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, while the Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne. beilstein-journals.org Both are powerful palladium-catalyzed transformations that further expand the derivatization possibilities of the this compound core.

The Sonogashira reaction, which typically requires a copper(I) co-catalyst, is highly efficient for installing alkynyl moieties. beilstein-journals.orgnih.gov These groups are valuable as they can undergo a host of further transformations, including click chemistry, hydration, or reduction. The Heck reaction introduces alkenyl substituents, which can also serve as handles for subsequent functionalization. As with the Suzuki coupling, these reactions are expected to proceed selectively at the C-8 position.

| Reaction | Coupling Partner | Catalyst System | Base | Potential Product (at C-8) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 5-Chloro-8-(phenylethynyl)isoquinolin-1(2H)-one |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 5-Chloro-8-((trimethylsilyl)ethynyl)isoquinolin-1(2H)-one |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-Chloro-8-styrylisoquinolin-1(2H)-one |

| Heck | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Butyl (E)-3-(5-chloro-1-oxo-1,2-dihydroisoquinolin-8-yl)acrylate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its remarkable functional group tolerance and broad substrate scope, accommodating primary and secondary amines, anilines, and N-heterocycles. ias.ac.inresearchgate.net

Applying this methodology to this compound would enable the selective introduction of a diverse array of nitrogen-containing substituents at the C-8 position. This is a particularly valuable strategy in drug discovery, as the introduction of amine functionalities can significantly modulate the physicochemical and pharmacological properties of a molecule.

| Amine | Catalyst/Ligand | Base | Solvent | Potential Product (at C-8) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 5-Chloro-8-morpholinoisoquinolin-1(2H)-one |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 5-Chloro-8-(phenylamino)isoquinolin-1(2H)-one |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | THF | 8-(Benzylamino)-5-chloroisoquinolin-1(2H)-one |

| Imidazole | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 5-Chloro-8-(1H-imidazol-1-yl)isoquinolin-1(2H)-one |

Functional Group Interconversions and Modifications of the Isoquinolinone Lactam

Beyond modifications at the halogenated positions, the isoquinolinone core itself offers opportunities for functional group interconversion. The lactam moiety contains a secondary amine and a carbonyl group, both of which are amenable to chemical transformation.

N-Alkylation/N-Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated. This allows for the introduction of substituents at the N-2 position, which can be used to modulate solubility, steric properties, or to install further reactive handles.

Carbonyl Group Reactions: The lactam carbonyl can be converted into a thiocarbonyl using reagents like Lawesson's reagent, yielding the corresponding thio-lactam. This transformation alters the electronic properties of the ring system. Reduction of the carbonyl group is also a potential pathway, leading to different heterocyclic frameworks.

Conversion to Isoquinoline (B145761): The carbonyl can be removed entirely through conversion to a chloro-isoquinoline via reagents like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation. This provides access to the corresponding 8-bromo-5-chloroisoquinoline (B152761) aromatic system.

Synthesis of Complex Polyheterocyclic Systems Incorporating the Halogenated Isoquinolinone Unit

The true synthetic utility of this compound is realized when the aforementioned reaction pathways are employed in sequence to construct complex, polyheterocyclic systems. The scaffold serves as a foundational building block onto which new rings can be fused.

For instance, a Suzuki coupling at C-8 with 2-formylphenylboronic acid would yield an intermediate that can undergo an intramolecular cyclization (e.g., a Pictet-Spengler type reaction or reductive amination) to form a new fused six-membered ring. Similarly, a Sonogashira coupling followed by an intramolecular cyclization of the resulting alkyne onto the lactam nitrogen or another introduced functional group can lead to novel polycyclic architectures. The remaining chlorine at C-5 can then be used as a handle for a final diversification step, further expanding the accessible chemical space. These strategies underscore the value of the this compound framework in constructing elaborate molecular structures for various scientific applications.

Computational and Theoretical Investigations of 8 Bromo 5 Chloroisoquinolin 1 2h One

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. Such studies provide insights into the electronic behavior and reactivity of a compound.

Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For 8-Bromo-5-chloroisoquinolin-1(2H)-one, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap are not documented in available literature, precluding a detailed discussion of its electronic properties and reactivity from this perspective.

Reactivity Descriptor Prediction (e.g., Parr Functions)

Global and local reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and Fukui or Parr functions, are instrumental in predicting the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks. While the theoretical framework for these calculations is robust, their application to this compound to predict its reactivity profile has not been specifically reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with other molecules or their environment. Such simulations could provide valuable information on the structural flexibility and intermolecular interactions of this compound. At present, there are no published molecular dynamics studies for this specific compound.

Conformational Analysis and Tautomeric Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomeric studies, on the other hand, focus on isomers that differ in the position of a proton and a double bond. The "-1(2H)-one" suffix in the compound's name suggests the possibility of keto-enol tautomerism. A computational study would typically calculate the relative energies of the different tautomers and conformers to determine the most stable forms. However, specific research detailing the conformational landscape and tautomeric equilibrium of this compound is not available.

Prediction of Spectroscopic Parameters for Structural Assignment

Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. While theoretical calculations on similar quinoline (B57606) and isoquinoline (B145761) derivatives have been performed to aid in their structural characterization, a dedicated study predicting the spectroscopic parameters for this compound is not found in the reviewed literature.

Structural Elucidation and Characterization Methodologies

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions. For 8-Bromo-5-chloroisoquinolin-1(2H)-one, a single-crystal X-ray diffraction study would yield a wealth of information.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from such an analysis include bond lengths, bond angles, and torsion angles, which collectively define the molecule's architecture.

For a related compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, crystallographic analysis revealed a triclinic crystal system with a P-1 space group. researchgate.net A similar analysis for this compound would be expected to reveal a nearly planar isoquinolinone core, with the bromine and chlorine atoms residing in the plane of the bicyclic system. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, as well as halogen bonding, would also be elucidated, providing insights into the crystal packing.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 1015 |

| Z | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, multi-dimensional techniques are indispensable for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH). For this compound, COSY would be instrumental in identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms (¹JCH). This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton, for instance, by correlating the N-H proton to nearby carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1 | ~162 | - | C3, C8a |

| 3 | ~105 | ~6.5 (d) | C1, C4, C4a |

| 4 | ~130 | ~7.2 (d) | C3, C5, C8a |

| 4a | ~138 | - | C4, C5, C8 |

| 5 | ~130 (C-Cl) | - | C4, C6, C8a |

| 6 | ~125 | ~7.6 (d) | C5, C8 |

| 7 | ~135 | ~7.8 (d) | C5, C8a |

| 8 | ~118 (C-Br) | - | C6, C7, C8a |

| 8a | ~128 | - | C1, C4, C7 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is complementary to solution-state NMR and X-ray crystallography. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solids.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be confirmed. For this compound (C₉H₅BrClNO), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the elemental composition. A report on the synthesis of 8-bromo-2H-isoquinolin-1-one showed a mass spectrometric analysis with m/z 225 [M+H]⁺, consistent with its molecular formula. chemicalbook.com

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₉H₆⁷⁹Br³⁵ClNO) | 257.9427 |

| [M+H]⁺ (C₉H₆⁸¹Br³⁵ClNO) | 259.9406 |

| [M+H]⁺ (C₉H₆⁷⁹Br³⁷ClNO) | 259.9397 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups give rise to characteristic absorption bands. For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide, and various C-H and C-C stretching and bending modes within the aromatic system. Studies on the parent isoquinoline (B145761) have provided a basis for assigning these vibrational modes. irphouse.comnih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3400-3100 | 3400-3100 |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C=O stretch (amide) | 1680-1650 | 1680-1650 |

| C=C stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-Cl stretch | 800-600 | 800-600 |

Exploration of Biological Activities in Research Models Non Clinical Focus

In Vitro Enzyme Inhibition Studies of Halogenated Isoquinolinone Derivatives

The isoquinoline (B145761) scaffold is a common feature in many biologically active molecules and has been identified as a promising starting point for the development of enzyme inhibitors. Research into isoquinoline derivatives has revealed their potential to inhibit a range of enzymes. For instance, certain isoquinoline sulfone compounds have been shown to inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids. researchgate.net Similarly, the natural isoquinoline alkaloid berberine (B55584) has demonstrated inhibitory activity against fungal alpha-amylase. nih.gov

Receptor Binding Assays for CNS Multi-Receptor Target Identification

Isoquinolinone derivatives are actively being investigated for their potential to interact with central nervous system (CNS) receptors. The structural characteristics of the isoquinoline nucleus make it a suitable scaffold for designing ligands that can bind to various CNS targets, including dopamine (B1211576) and serotonin (B10506) receptors.

Research into Antimicrobial and Antiproliferative Effects in Cell Lines

The isoquinoline and quinoline (B57606) ring systems are present in numerous natural and synthetic compounds with demonstrated antimicrobial and antiproliferative properties. The introduction of halogen atoms to these scaffolds has often been associated with an enhancement of these biological activities.

Research has indicated that isoquinoline derivatives can be effective against various bacterial strains. smolecule.com Halogenated 8-hydroxyquinolines, for instance, have shown potent antimicrobial activity. researchgate.net In the context of antiproliferative effects, substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. nih.gov The presence of a bromine atom on phenylaminoisoquinolinequinones has been linked to significant antiproliferative activity. nih.gov While direct experimental data on the antimicrobial and antiproliferative effects of 8-Bromo-5-chloroisoquinolin-1(2H)-one are limited, the existing body of research on related halogenated compounds suggests that it is a promising candidate for further investigation in these areas.

Table 1: Antiproliferative Activity of Representative Phenylaminoisoquinolinequinone Derivatives

| Compound | Cell Line | IC50 (µM) |

| 3b | AGS (gastric) | 0.8 |

| SK-MES-1 (lung) | 1.2 | |

| J82 (bladder) | 0.9 | |

| 4b | AGS (gastric) | 0.7 |

| SK-MES-1 (lung) | 1.1 | |

| J82 (bladder) | 0.8 | |

| 7b | AGS (gastric) | 0.6 |

| SK-MES-1 (lung) | 0.9 | |

| J82 (bladder) | 0.7 | |

| 5a | AGS (gastric) | 0.5 |

| SK-MES-1 (lung) | 0.7 | |

| J82 (bladder) | 0.6 | |

| Etoposide (Reference) | AGS (gastric) | 1.5 |

| SK-MES-1 (lung) | 2.1 | |

| J82 (bladder) | 1.8 |

Data adapted from a study on phenylaminoisoquinolinequinones, where compounds 3b, 4b, and 7b contain a bromine substituent. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level

The mechanisms through which isoquinoline derivatives exert their antiproliferative effects are multifaceted. Studies on related compounds suggest several potential pathways. For example, some quinoline-based compounds have been found to act as DNA intercalating agents, which can inhibit the function of DNA-acting enzymes like DNA methyltransferases and polymerases. nih.gov This interaction can lead to a DNA damage response and subsequent cell death. Other proposed mechanisms for the anticancer activity of isoquinoline derivatives include the induction of apoptosis and the inhibition of tubulin polymerization, which is crucial for cell division.

While the specific molecular and cellular effects of this compound have yet to be fully elucidated, it is plausible that its mode of action could involve one or more of these established mechanisms. The presence of two halogen atoms could enhance its ability to interact with biological macromolecules, potentially leading to a more potent cytotoxic effect.

Identification of Novel Lead Compounds for Further Investigation

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. The versatility of this core allows for the synthesis of large libraries of derivatives with diverse pharmacological profiles. Several studies have identified halogenated isoquinolines as promising lead compounds for the development of new therapeutic agents. For instance, the potent activity and favorable structure-activity relationships of certain halogenated isoquinolinones in anticancer screenings make them attractive candidates for further optimization. nih.govnih.gov

The unique di-halogenation pattern of this compound, combined with the general biological potential of the isoquinolinone core, positions it as a molecule of interest for lead discovery programs. Further derivatization and biological evaluation could lead to the identification of novel compounds with improved potency and selectivity for various therapeutic targets.

Inhibition of Specific Signaling Pathways in Research Settings

Cellular signaling pathways are intricate networks that regulate fundamental cellular processes, and their dysregulation is often implicated in disease. The ability of small molecules to modulate these pathways is a key area of drug discovery research. Isoquinoline alkaloids, such as berberine, have been shown to interfere with critical signaling cascades, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. mdpi.com The NF-κB pathway plays a central role in inflammation and cell survival, and its inhibition is a therapeutic strategy for various diseases, including cancer and inflammatory disorders.

Studies have also identified novel quinoline-based molecules that can inhibit the canonical NF-κB pathway. nih.gov Given these precedents, it is conceivable that this compound could also modulate the activity of specific signaling pathways. Its potential to do so would likely be influenced by the electronic and steric effects of its bromo and chloro substituents, which could affect its interaction with protein kinases or other components of signaling cascades. Experimental validation through reporter gene assays or Western blot analysis would be required to confirm any such activity.

In Silico Prediction and Molecular Docking Studies of Potential Biological Interactions

In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are powerful tools in modern drug discovery. nih.gov These computational approaches allow for the prediction of the potential biological interactions and pharmacokinetic properties of a molecule before it is synthesized and tested in the laboratory.

For halogenated heterocyclic compounds, molecular docking studies can provide insights into how they might bind to the active site of an enzyme or the binding pocket of a receptor. dergipark.org.tr The halogen atoms can participate in specific interactions, such as halogen bonds, which can contribute significantly to the binding affinity. youtube.com ADMET prediction tools can estimate properties like solubility, permeability, and potential toxicity, which are crucial for the development of a successful drug candidate. ljmu.ac.uk

While specific in silico studies on this compound are not widely published, these computational methods could be readily applied to predict its potential biological targets and to guide the design of future experiments. Such studies would be invaluable in prioritizing this compound for further investigation and in understanding the structural basis for its potential biological activities.

Applications in Medicinal Chemistry Research and Chemical Biology

Role as a Privileged Scaffold for Designing Novel Chemical Entities

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of novel bioactive compounds. The isoquinoline (B145761) nucleus is widely recognized as such a privileged structure, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. smolecule.commdpi.com

The compound 8-Bromo-5-chloroisoquinolin-1(2H)-one embodies the key characteristics of a privileged scaffold. The isoquinolin-1(2H)-one core provides a rigid and defined three-dimensional structure that can be strategically functionalized. The presence of two distinct halogen atoms, a bromine at the 8-position and a chlorine at the 5-position, offers several advantages for the design of new chemical entities:

Orthogonal Reactivity : The bromine and chlorine atoms exhibit different reactivities, allowing for selective chemical modifications. For instance, the bromine atom can be more readily displaced in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, while the chlorine atom may be targeted under different reaction conditions. smolecule.com This enables the introduction of a wide array of substituents to explore the chemical space around the scaffold.

Directional Interactions : Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules. This can provide additional binding affinity and selectivity for a specific target.

The inherent reactivity and modifiable nature of this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening and the rational design of targeted therapeutics. smolecule.com

Structure-Activity Relationship (SAR) Studies on Halogenated Isoquinolinone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological effects of these changes allow researchers to identify key pharmacophoric features and optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold is an excellent platform for conducting detailed SAR studies on halogenated isoquinolinone derivatives. The distinct positions of the bromine and chlorine atoms allow for a systematic investigation of the impact of halogen substitution on biological activity.

Key aspects that can be explored in SAR studies of derivatives of this compound include:

Effect of Halogen Identity and Position : By synthesizing analogues with different halogens (e.g., fluorine, iodine) at the 5- and 8-positions, or by moving the existing halogens to other positions on the isoquinoline ring, researchers can probe the importance of halogen size, electronegativity, and position for target interaction. For instance, studies on related 8-hydroxyquinoline (B1678124) scaffolds have shown that substitutions at the 5- and 7-positions with halogens like chlorine and bromine can significantly impact their anticancer and MDR-selective activities. nih.gov

Influence of Substituents at Other Positions : The isoquinolinone ring offers multiple sites for modification. SAR studies can involve the introduction of various functional groups at positions such as C-2 (the nitrogen atom), C-3, C-4, C-6, and C-7 to explore how these changes affect activity. For example, the introduction of different amine moieties can alter the compound's basicity and potential for hydrogen bonding. nih.gov

Stereochemical Requirements : For derivatives with chiral centers, the separation and biological evaluation of individual enantiomers or diastereomers can reveal stereospecific interactions with the biological target.

A hypothetical SAR study on a series of this compound derivatives targeting a specific kinase might reveal that a small, electron-withdrawing group is preferred at the C-2 position, while a bulky, hydrophobic substituent introduced via a Suzuki coupling at the C-8 position (replacing the bromine) enhances potency. Such findings are crucial for the rational design of more effective and selective drug candidates.

Use as Chemical Probes for Biological Target Validation in Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. The development of potent and selective chemical probes is a critical step in the validation of new drug targets.

While there is no direct report of this compound itself being used as a chemical probe, its structural features suggest its potential as a scaffold for the development of such tools. The isoquinolin-1(2H)-one core is a known pharmacophore in inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP). Quinoxaline-based compounds, which are bioisosteres of isoquinolinones, have been investigated as PARP-1 inhibitors. nih.gov

To be utilized as a chemical probe, a derivative of this compound would need to possess the following characteristics:

High Potency : The probe should bind to its target with high affinity, typically in the nanomolar range, to elicit a biological response at low concentrations.

High Selectivity : It should exhibit minimal off-target effects, ensuring that the observed biological phenotype is a direct result of its interaction with the intended target.

Cellular Activity : The probe must be able to cross the cell membrane and engage its target in a cellular environment.

Defined Mechanism of Action : The mode of interaction between the probe and its target should be well-characterized.

Derivatization strategies, as discussed in the following section, could be employed to transform the this compound scaffold into a potent and selective chemical probe. For example, the bromine atom could be functionalized with a linker to attach a fluorescent dye or a biotin (B1667282) tag for use in pull-down assays to identify protein binding partners.

Development of Derivatization Strategies for Enhanced Selectivity in Research Models

The development of derivatization strategies is key to transforming a promising scaffold like this compound into a highly selective tool for research. Enhanced selectivity is crucial for minimizing off-target effects and for accurately probing the function of a specific biological target in complex research models.

Several synthetic strategies can be envisioned for the derivatization of this compound to improve selectivity:

Site-Selective Cross-Coupling Reactions : The differential reactivity of the C-Br and C-Cl bonds can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents at either the 8-position or the 5-position. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve site-selective derivatization, allowing for the exploration of how substituents at each position contribute to selectivity.

Modification of the Lactam Moiety : The nitrogen atom of the isoquinolinone ring (N-2) can be alkylated or acylated to introduce various side chains. These modifications can alter the solubility, cell permeability, and binding interactions of the molecule. For instance, the introduction of a side chain that can form specific hydrogen bonds with a target protein can significantly enhance selectivity.

Functionalization of the Pyridinone Ring : The C-4 position of the isoquinolin-1(2H)-one ring is often amenable to functionalization. For example, condensation reactions can be used to introduce substituents that can probe specific pockets in a target's binding site.

Ring Fusion : The synthesis of derivatives where another ring system is fused to the isoquinolinone core can create more rigid and conformationally constrained molecules. This can lock the molecule into a bioactive conformation, leading to enhanced selectivity for a particular target.

Through the systematic application of these derivatization strategies, libraries of this compound analogues can be generated and screened for their selectivity against a panel of related biological targets. This approach can lead to the identification of highly selective ligands that can be used as chemical probes in research models to dissect complex biological pathways.

Future Perspectives and Research Directions for 8 Bromo 5 Chloroisoquinolin 1 2h One and Analogues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 8-Bromo-5-chloroisoquinolin-1(2H)-one and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. rsc.org Traditional synthetic routes for isoquinoline (B145761) frameworks often involve harsh conditions, toxic solvents, and expensive reagents, which raise environmental and economic concerns. rsc.org Future research will focus on developing more eco-friendly and sustainable methods.

Key areas of development in green synthesis for this compound and its analogues are expected to include:

Use of Benign Solvents: A shift away from hazardous organic solvents towards greener alternatives like water, ethanol, or biodegradable solvents such as polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net

Recyclable Catalytic Systems: The implementation of recyclable homogeneous or heterogeneous catalysts to minimize waste and reduce costs. rsc.org For instance, ruthenium catalysts in PEG-400 under microwave irradiation have been used for the synthesis of isoquinolinones. rsc.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net

Energy-Efficient Processes: The use of energy-efficient techniques like microwave irradiation or ultrasonic irradiation can shorten reaction times and reduce energy consumption compared to conventional heating methods. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinolinones

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often toxic and volatile (e.g., chloroform, DMF) | Benign and recyclable (e.g., water, PEG) rsc.orgresearchgate.net |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable and used in smaller quantities rsc.org |

| Energy Input | High energy consumption (prolonged heating) | Energy-efficient (e.g., microwave, ultrasound) rsc.org |

| Byproducts | Significant generation of hazardous waste | Minimal waste generation (atom-economical) researchgate.net |

Exploration of Novel Catalytic Methods for Functionalization

The functionalization of the this compound scaffold is crucial for creating a diverse library of analogues for biological screening. Future research will heavily rely on the exploration of novel catalytic methods to achieve this with high efficiency and selectivity.

A significant area of focus will be C-H bond activation , a powerful tool for directly functionalizing the isoquinoline core. acs.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making the synthesis more streamlined and atom-economical. Transition-metal catalysts, particularly those based on rhodium, palladium, and cobalt, have shown great promise in catalyzing the C-H activation of isoquinolines and isoquinolinones. rsc.orgmdpi.combohrium.com

Future research directions in catalytic functionalization include:

Site-Selective C-H Functionalization: Developing catalysts that can selectively functionalize specific positions on the isoquinolinone ring, such as the C4 or C8 positions. acs.org This will allow for the precise synthesis of desired isomers.

Domino Reactions: Designing multi-step reactions that occur in a single pot, catalyzed by one or more catalysts. bohrium.com This approach improves efficiency by reducing the number of purification steps.

Asymmetric Catalysis: For the synthesis of chiral analogues, the development of asymmetric catalytic methods will be essential to produce enantiomerically pure compounds, which often exhibit different biological activities.

Advanced Computational Techniques for Rational Design

Advanced computational techniques are set to play a pivotal role in the rational design of this compound analogues with enhanced biological activity and improved pharmacokinetic properties. rsc.org These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. ijddr.in

Key computational approaches that will be instrumental include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.govnih.gov It can be used to screen virtual libraries of this compound analogues against known protein targets to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org These models can then be used to predict the activity of newly designed analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the binding interactions. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like properties early in the design phase. rsc.org

Discovery of New Molecular Targets and Research Applications

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov This suggests that this compound and its analogues have the potential to interact with a wide range of molecular targets, leading to new therapeutic applications.

Future research will focus on identifying these new targets and exploring novel applications. The diverse pharmacological activities associated with isoquinoline derivatives include:

Anticancer wisdomlib.orgnih.gov

Antimicrobial wisdomlib.org

Anti-inflammatory wisdomlib.org

Neuroprotective amerigoscientific.com

The discovery of new molecular targets will likely be driven by phenotypic screening, where compounds are tested for their effects on cell models of disease, followed by target deconvolution to identify the responsible protein. This approach, combined with the synthesis of focused libraries of analogues, will be a powerful strategy for uncovering new therapeutic uses for this class of compounds.

Integration with High-Throughput Screening in Early Drug Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with a desired biological activity. The integration of HTS will be crucial for accelerating the early-stage research of this compound and its analogues.

The process will involve:

Library Synthesis: The creation of a diverse library of this compound analogues using efficient and, ideally, green synthetic methods.

Assay Development: The development of robust and miniaturized biological assays suitable for HTS, targeting specific enzymes, receptors, or cellular pathways.

Automated Screening: The use of robotic systems to screen the compound library against the developed assays, generating large datasets of activity.

Hit Identification and Validation: The analysis of the screening data to identify "hits" – compounds that exhibit the desired activity. These hits are then subjected to further testing to confirm their activity and rule out false positives.

The combination of a well-designed compound library, advanced screening technologies, and sophisticated data analysis will be essential for unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-5-chloroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of isoquinoline precursors. For example, bromination at the 8-position can be achieved using Br₂ in acetic acid under controlled temperature (40–60°C), followed by chlorination at the 5-position via electrophilic substitution with Cl₂ or SOCl₂. Yield optimization requires monitoring reaction time (e.g., 12–24 hours) and stoichiometry (1.2–1.5 equivalents of halogenating agents) . Side products like dihalogenated derivatives can form if excess reagents are used, necessitating purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. For instance, the 8-bromo substituent deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for aromatic H) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (theoretical: 242.5 g/mol) and isotopic patterns (Br/Cl) .

- X-ray Crystallography : Resolves crystal structure and confirms halogen positioning, though single-crystal growth may require slow evaporation from DCM/hexane .

Q. What are common functionalization reactions for this compound in medicinal chemistry?

- Methodological Answer : The 1(2H)-one moiety undergoes nucleophilic substitution (e.g., amidation with NH₃/MeOH at 80°C) or cross-coupling (Suzuki with aryl boronic acids using Pd(PPh₃)₄ catalyst). Bromine at C8 is reactive in Buchwald-Hartwig aminations for introducing heterocycles .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic sites, such as the electron-deficient C5-Cl position. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., kinase active sites) by analyzing halogen bonds and π-π stacking .

Q. How to resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?

- Methodological Answer : Variability may stem from impurity profiles (e.g., residual solvents or dihalogenated byproducts). Validate purity via HPLC (C18 column, 70:30 MeCN/H₂O) and retest activity. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer : Store under inert atmosphere (Argon) at –20°C in amber vials. Decomposition via hydrolysis of the 1(2H)-one ring is minimized by avoiding protic solvents. Periodic FT-IR analysis monitors carbonyl stability (peak at ~1680 cm⁻¹) .

Q. How to design a structure-activity relationship (SAR) study for halogenated isoquinolines?

- Methodological Answer : Synthesize analogs with varying halogens (e.g., 8-F, 5-Br) and assess effects on logP (chromatographic retention time) and bioactivity. Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with target inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.